Product packaging for 5-Ethynyl-2,4-dimethylthiazole(Cat. No.:CAS No. 868755-76-4)

5-Ethynyl-2,4-dimethylthiazole

Cat. No.: B3030120
CAS No.: 868755-76-4
M. Wt: 137.20
InChI Key: RZIRBCJPXVMDCJ-UHFFFAOYSA-N
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Description

Significance of the Thiazole (B1198619) Heterocycle in Medicinal Chemistry and Materials Science

The thiazole ring is a fundamental scaffold in a vast array of biologically active compounds and functional materials. wjrr.org In medicinal chemistry, the thiazole nucleus is a common feature in many therapeutic agents, exhibiting a wide spectrum of pharmacological activities. wjrr.orgfabad.org.tr This includes applications as antimicrobial, antifungal, and antitumor agents. wjrr.orglookchem.com The structural rigidity and potential for diverse substitutions on the thiazole ring allow for the fine-tuning of biological activity. fabad.org.tr

In the realm of materials science, thiazole derivatives are investigated for their potential in creating novel materials with unique electronic and optical properties. lookchem.com The aromatic nature of the thiazole ring, combined with the ability to introduce various functional groups, makes these compounds candidates for the development of advanced materials. lookchem.com

Overview of Ethynyl-Substituted Heterocycles in Research

Ethynyl-substituted heterocycles are a class of organic compounds that have garnered significant attention in chemical research. The ethynyl (B1212043) group, with its carbon-carbon triple bond, provides a reactive handle for a variety of chemical transformations. This includes well-established reactions like the Sonogashira coupling, which is instrumental in forming carbon-carbon bonds and constructing more complex molecular architectures. researchgate.net

The introduction of an ethynyl group onto a heterocyclic ring can profoundly influence the molecule's electronic properties, reactivity, and biological activity. For instance, in the context of medicinal chemistry, ethynyl-substituted thiazoles have been explored as potent ligands for various biological targets. nih.gov The linear geometry of the ethynyl group can also play a crucial role in how a molecule interacts with its biological target.

Contextualization of 5-Ethynyl-2,4-dimethylthiazole as a Research Target

This compound emerges as a specific and valuable research target due to the combination of the versatile thiazole core and the reactive ethynyl substituent. This unique structure makes it a key building block in the synthesis of more complex molecules. lookchem.com Researchers utilize this compound as a starting material for developing new pharmaceutical candidates and for creating novel organic materials. lookchem.com Its potential biological activities, including antimicrobial and antifungal properties, make it a promising area of investigation for new drug discovery. lookchem.com Furthermore, its chemical reactivity is harnessed in the synthesis of advanced materials with tailored properties. lookchem.com

Chemical and Physical Properties of this compound

Below is a table summarizing some of the key chemical and physical properties of this compound.

PropertyValue
CAS Number 868755-76-4
Molecular Formula C₇H₇NS
Molecular Weight 137.20 g/mol
Boiling Point (Predicted) 212.8 ± 28.0 °C
Density (Predicted) 1.12 ± 0.1 g/cm³
pKa (Predicted) 2.86 ± 0.10

Data sourced from various chemical databases. lookchem.comchemscene.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NS B3030120 5-Ethynyl-2,4-dimethylthiazole CAS No. 868755-76-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethynyl-2,4-dimethyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NS/c1-4-7-5(2)8-6(3)9-7/h1H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIRBCJPXVMDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50698173
Record name 5-Ethynyl-2,4-dimethyl-1,3-thiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868755-76-4
Record name 5-Ethynyl-2,4-dimethyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethynyl-2,4-dimethyl-1,3-thiazole
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Advanced Spectroscopic and Structural Elucidation of 5 Ethynyl 2,4 Dimethylthiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Ethynyl-2,4-dimethylthiazole, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the acetylenic proton. The chemical shifts of the methyl protons would likely be in the range of δ 2.0-3.0 ppm. The acetylenic proton (C≡C-H) would appear as a singlet, typically in the region of δ 3.0-3.5 ppm.

¹³C NMR: The carbon NMR spectrum would be expected to show seven distinct signals corresponding to each carbon atom in the molecule. The methyl carbons would resonate at high field (typically δ 10-25 ppm). The thiazole (B1198619) ring carbons would have characteristic shifts, with C2 and C4 appearing at lower field due to the influence of the nitrogen and sulfur atoms. The two sp-hybridized carbons of the ethynyl (B1212043) group would be observed in the range of δ 70-90 ppm.

Currently, no experimentally obtained NMR data for this compound has been published in the peer-reviewed literature.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₇NS), the expected exact mass of the molecular ion [M]⁺• would be approximately 137.030 m/z. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula. The fragmentation pattern in the mass spectrum would provide further structural information. Expected fragmentation might include the loss of a methyl group or cleavage of the ethynyl group.

As with NMR data, no experimental mass spectrometry data for this specific compound is currently available in public databases.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration. A weak absorption around 2100-2260 cm⁻¹ would indicate the C≡C triple bond stretch. The C-H stretching of the methyl groups would appear around 2900-3000 cm⁻¹, and various fingerprint absorptions for the thiazole ring would be present at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C≡C triple bond, being a relatively non-polar bond, would be expected to show a strong signal in the Raman spectrum, which is often weak in the IR.

No published experimental IR or Raman spectra for this compound could be located.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and intermolecular interactions. For this compound, this analysis would reveal the planarity of the thiazole ring and the orientation of the ethynyl and methyl substituents. To date, there are no reports of a crystal structure for this compound in the Cambridge Structural Database (CSD) or other crystallographic databases.

Computational Prediction of Spectroscopic Parameters

In the absence of experimental data, computational chemistry provides a valuable means of predicting the structural and spectroscopic properties of molecules. Density Functional Theory (DFT) is a commonly used method for this purpose. While no detailed computational studies focusing on the spectroscopic parameters of this compound have been published, some basic molecular properties have been calculated and are available in chemical databases.

ParameterPredicted Value
Topological Polar Surface Area (TPSA)12.89 Ų
logP1.74
Hydrogen Bond Acceptors2
Hydrogen Bond Donors0
Rotatable Bonds0

These predicted parameters suggest that this compound is a relatively non-polar molecule with limited hydrogen bonding capability. More advanced computational studies would be required to predict its NMR, IR, and Raman spectra with a reasonable degree of accuracy. Such studies could also provide insights into its electronic structure and reactivity.

Reactivity and Reaction Mechanisms of 5 Ethynyl 2,4 Dimethylthiazole

The reactivity of 5-ethynyl-2,4-dimethylthiazole can be systematically examined by considering the distinct reactions of its ethynyl (B1212043) group and its thiazole (B1198619) ring system. The ethynyl group primarily undergoes addition reactions, while the thiazole ring's reactivity is characterized by substitution reactions and interactions at its heteroatoms.

Reactions at the Ethynyl Group

The terminal alkyne functionality is a hub of chemical reactivity, enabling a variety of addition and coupling reactions.

As a terminal alkyne, this compound is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". chemscene.comenamine.net This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.net The process involves the reaction of the terminal ethynyl group with an organic azide (B81097) in the presence of a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. mdpi.com This transformation is known for its reliability, high yields, and compatibility with a wide array of functional groups, making it a powerful tool in drug discovery and materials science. nih.govresearchgate.net The resulting triazole-linked thiazole structures are of significant interest in medicinal chemistry. sciencescholar.us

The general scheme for the CuAAC reaction of this compound is as follows:

Table 1: Representative Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

Reactant 1Reactant 2Catalyst SystemProduct
This compoundBenzyl AzideCu(I) source (e.g., CuI, or CuSO₄/Sodium Ascorbate)1-Benzyl-4-(2,4-dimethylthiazol-5-yl)-1H-1,2,3-triazole

The ethynyl group of this compound can be fully or partially reduced through hydrogenation.

Complete Reduction: Catalytic hydrogenation, typically using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere, will fully reduce the triple bond to a single bond. This reaction converts this compound into 5-ethyl-2,4-dimethylthiazole.

Partial Reduction: Selective reduction to the corresponding alkene, 5-vinyl-2,4-dimethylthiazole, can be achieved using specific catalysts. Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) is commonly used for the syn-hydrogenation of alkynes to yield cis-alkenes. Alternatively, reduction with sodium in liquid ammonia (B1221849) produces the trans-alkene. Transfer hydrogenation methods have also been applied to ethynylthiazoles, offering another route for reduction. researchgate.net

The thiazole ring itself is generally resistant to reduction under typical catalytic hydrogenation conditions used for the alkyne group. slideshare.net However, under more forceful conditions with reducing agents like lithium aluminum hydride, the thiazole ring can be reduced to a thiazolidine (B150603) derivative.

The carbon-carbon triple bond is susceptible to both electrophilic and nucleophilic addition.

Electrophilic Addition: The addition of hydrogen halides (HX) and halogens (X₂) to the ethynyl group follows Markovnikov's rule, where the hydrogen atom (in HX) adds to the terminal carbon, and the halide adds to the carbon attached to the thiazole ring. libretexts.orgbyjus.com This is due to the formation of a more stable vinyl cation intermediate, stabilized by the adjacent thiazole ring. The hydration of the alkyne, typically catalyzed by a mercuric salt in acidic solution, would also follow Markovnikov's rule to initially form an enol, which would then tautomerize to the more stable ketone, 1-(2,4-dimethylthiazol-5-yl)ethan-1-one. libretexts.org

Nucleophilic Addition: While less common for unactivated alkynes, the ethynyl group attached to the electron-withdrawing thiazole ring can undergo nucleophilic addition, particularly Michael-type additions. rsc.orgnumberanalytics.com The addition of nucleophiles like amines, thiols, or alcohols can be facilitated by the electronic nature of the thiazole system.

Hydrogenation and Reduction Reactions

Reactivity of the Thiazole Ring System

The thiazole ring is an aromatic heterocycle with its own distinct reactivity profile, influenced by the nitrogen and sulfur heteroatoms and the substituents at positions 2, 4, and 5.

The thiazole ring can undergo electrophilic aromatic substitution, although it is less reactive than benzene. The electron density distribution in the thiazole ring designates the C5 position as the most nucleophilic and therefore the primary site for electrophilic attack. wikipedia.orgchemeurope.com In this compound, the C5 position is already substituted. The methyl groups at C2 and C4 are activating, electron-donating groups. However, the only remaining unsubstituted position on the ring is the C-H bond of the methyl groups, which are not part of the aromatic system. Therefore, classical electrophilic aromatic substitution on the thiazole ring of this compound is unlikely. For substitution to occur, it would likely require harsh conditions and may not be regioselective, or it could proceed via an addition-elimination mechanism. For example, nitration of substituted thiazoles like 2-acetamido-5-methylthiazole (B112850) occurs at the C4 position. ias.ac.in However, the presence of three substituents on the ring significantly deactivates it towards further substitution.

The electronic structure of the thiazole ring makes the C2 carbon the most electrophilic and thus the most susceptible to nucleophilic attack. chemeurope.comias.ac.inias.ac.in This reactivity is enhanced if the ring nitrogen is quaternized by alkylation, forming a thiazolium salt, which greatly increases the electrophilicity of the C2 position. wikipedia.org Strong bases, such as organolithium reagents, can deprotonate the C2-methyl group, creating a nucleophilic center that can react with various electrophiles. ias.ac.inacs.org

Thiazole rings can also participate in ring transformation reactions, although this is less common and often requires specific reaction conditions or substrates designed to facilitate such rearrangements. wikipedia.orgresearchgate.net These transformations can be initiated by nucleophilic attack, leading to ring-opening and subsequent re-cyclization to form a different heterocyclic system.

Electrophilic Aromatic Substitution

Mechanistic Investigations of Key Reactions

The reactivity of this compound is largely dictated by the presence of the terminal alkyne moiety, a versatile functional group that serves as a linchpin for a variety of chemical transformations. The electron-rich nature of the 2,4-dimethylthiazole (B1360104) ring influences the electronic properties of the ethynyl group, thereby modulating its reactivity in key reactions such as metal-catalyzed cross-couplings and cycloadditions. Mechanistic investigations into these reactions, often drawing parallels from studies on analogous ethynyl-substituted heterocycles, provide valuable insights into the underlying pathways and the factors governing product formation.

Metal-Catalyzed Cross-Coupling Reactions: The Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone for the functionalization of terminal alkynes, enabling the formation of carbon-carbon bonds with aryl or vinyl halides. libretexts.org For this compound, this reaction provides a direct route to a diverse array of substituted derivatives. The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org

The catalytic cycle (Scheme 1) is initiated by the oxidative addition of an aryl or vinyl halide to a low-valent palladium(0) complex, typically generated in situ, to form a palladium(II) intermediate. Simultaneously, the terminal alkyne, this compound, reacts with a copper(I) salt in the presence of a base (commonly an amine) to form a copper(I) acetylide. This step is crucial as it enhances the nucleophilicity of the alkyne. The subsequent transmetalation step involves the transfer of the acetylide ligand from copper to the palladium(II) complex, displacing the halide. The final step is a reductive elimination from the resulting palladium(II) complex, which yields the cross-coupled product and regenerates the active palladium(0) catalyst, thus completing the cycle. libretexts.org

Recent studies, including kinetic and computational analyses, have also explored copper-free Sonogashira reaction pathways. libretexts.org In these cases, the deprotonation of the alkyne and its coordination to the palladium center are thought to occur without the intermediacy of a copper acetylide, often requiring a stronger base. libretexts.org

Scheme 1: Proposed Catalytic Cycle for the Sonogashira Coupling of this compound (A simplified representation based on the generally accepted mechanism) Generated code

Note: 'Thiazole' represents the 2,4-dimethylthiazole moiety.

Table 1: Representative Sonogashira Cross-Coupling Reactions (Based on typical conditions for related ethynyl-heterocycles)

EntryAryl HalideCatalyst SystemBase/SolventProductPlausible Yield (%)
1IodobenzenePd(PPh₃)₂Cl₂, CuIEt₃N / THF5-(Phenylethynyl)-2,4-dimethylthiazole85-95
24-BromobenzonitrilePd(PPh₃)₄, CuIPiperidine / DMF4-((2,4-Dimethylthiazol-5-yl)ethynyl)benzonitrile80-90
31-IodonaphthalenePd(OAc)₂, XPhosK₂CO₃ / Dioxane5-(Naphthalen-1-ylethynyl)-2,4-dimethylthiazole75-85
4Vinyl bromidePd(dppf)Cl₂, CuIi-Pr₂NH / MeCN5-(But-1-en-3-yn-1-yl)-2,4-dimethylthiazole70-80

[3+2] Cycloaddition Reactions: The Huisgen Azide-Alkyne Cycloaddition

The ethynyl group of this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, most notably the Huisgen cycloaddition with azides to form 1,2,3-triazoles. wikipedia.org This reaction, often termed "click chemistry," is known for its high efficiency, regioselectivity (particularly in its catalyzed versions), and tolerance of a wide range of functional groups. nih.govresearchgate.net

The mechanism of the Huisgen cycloaddition can be either thermal or catalyzed. The thermal, uncatalyzed reaction is generally considered a concerted pericyclic process, although it often requires elevated temperatures and can lead to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). wikipedia.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds through a stepwise mechanism that ensures high regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer. researchgate.net The mechanism involves the formation of a copper(I) acetylide from this compound, which then reacts with the azide. Computational and experimental studies suggest a dinuclear copper mechanism may be operative in some cases, facilitating the activation of both the alkyne and the azide. beilstein-journals.org

Alternatively, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) have been developed, which notably yield the 1,5-disubstituted triazole regioisomer. chalmers.se The proposed mechanism for the RuAAC reaction involves the formation of a ruthenacycle intermediate via oxidative coupling of the alkyne and azide to the ruthenium center, followed by reductive elimination to furnish the 1,5-triazole product. mdpi.com The choice of catalyst, therefore, allows for exquisite control over the regiochemical outcome of the cycloaddition.

Table 2: Mechanistic Pathways and Products in Azide-Alkyne Cycloadditions

CatalystKey Intermediate TypeRegioisomerPlausible Product with Benzyl Azide
None (Thermal)Concerted Transition StateMixture (1,4 and 1,5)Mixture of 1-benzyl-4-(2,4-dimethylthiazol-5-yl)-1H-1,2,3-triazole and 1-benzyl-5-(2,4-dimethylthiazol-5-yl)-1H-1,2,3-triazole
Copper(I)Copper-acetylide1,4-disubstituted1-Benzyl-4-(2,4-dimethylthiazol-5-yl)-1H-1,2,3-triazole
Ruthenium(II)Ruthenacycle1,5-disubstituted1-Benzyl-5-(2,4-dimethylthiazol-5-yl)-1H-1,2,3-triazole

Theoretical and Spectroscopic Investigations

While specific experimental mechanistic studies on this compound are not extensively documented in publicly available literature, theoretical investigations using methods like Density Functional Theory (DFT) on similar systems provide significant insights. sciforum.netresearchgate.netacs.org DFT calculations can model transition states and reaction energy profiles, helping to rationalize the observed regioselectivity in cycloaddition reactions and the relative activation barriers in metal-catalyzed processes. sciforum.netacs.org For instance, analysis of the frontier molecular orbitals (HOMO and LUMO) of this compound and a reacting partner can predict the favored pathway in a cycloaddition reaction. researchgate.net

Spectroscopic methods are indispensable for the characterization of the products derived from these reactions. The formation of a Sonogashira coupling product can be confirmed by the disappearance of the characteristic alkyne C-H stretch in the IR spectrum and the appearance of new aromatic signals in the ¹H and ¹³C NMR spectra. Similarly, in cycloaddition reactions, the formation of the triazole ring is evidenced by the appearance of a characteristic triazole proton signal in the ¹H NMR spectrum and the corresponding carbon signals in the ¹³C NMR spectrum.

Computational and Theoretical Studies of 5 Ethynyl 2,4 Dimethylthiazole

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. ajrconline.org DFT studies on related thiazole (B1198619) compounds have been instrumental in determining optimized molecular geometries, vibrational frequencies, and electronic properties. ajrconline.orgnih.gov For instance, calculations on similar structures, such as 2,4-dimethylthiazole-5-carbaldehyde, have shown that the thiazole ring influences electron density, with the 5-position being particularly susceptible to nucleophilic attack due to resonance stabilization from the ring. DFT methods can predict structural parameters like bond lengths and angles, which are often in good agreement with experimental data. nih.gov These calculations are crucial for understanding the fundamental relationships between a molecule's geometry and its electronic characteristics. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic transitions. aimspress.com A smaller energy gap suggests higher reactivity and polarizability, indicating that charge transfer can readily occur within the molecule. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Data for the Structurally Related Compound 5-Acetyl-2,4-dimethylthiazole (B181997)

Parameter Value Reference
HOMO Energy Not specified in source researchgate.net
LUMO Energy Not specified in source researchgate.net
HOMO-LUMO Energy Gap (ΔE) 4.42 eV researchgate.net
Associated Transition π → π* researchgate.net

Data obtained at the HSEH1PBE/LanL2DZ level of theory.

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior and conformational preferences of molecules, which are crucial for understanding their interactions in biological systems.

Conformational analysis is used to identify the stable three-dimensional arrangements of a molecule and the energy barriers between them. For 5-Ethynyl-2,4-dimethylthiazole, the primary source of conformational flexibility would be the rotation around the single bond connecting the ethynyl (B1212043) group to the thiazole ring. Although specific conformational analysis studies on this molecule are not documented in the reviewed literature, this type of analysis would be essential to determine the preferred orientation of the ethynyl substituent relative to the planar thiazole ring. Understanding the molecule's conformational landscape is a prerequisite for more complex studies like molecular docking and dynamics.

Molecular Dynamics (MD) simulations provide a way to observe the physical movements of atoms and molecules over time. mdpi.com This technique can be used to study how a molecule like this compound might interact with a biological target, such as an enzyme or receptor. mdpi.comnih.gov A typical MD simulation involves placing the molecule in a simulated environment (e.g., a water box with ions) and calculating the forces between atoms to model their motion. mdpi.com Analysis of the simulation trajectory can reveal information about the stability of binding, key intermolecular interactions (like hydrogen bonds), and conformational changes upon binding. mdpi.com While MD studies specifically on this compound have not been reported, the methodology has been successfully applied to other thiazole derivatives to explore their binding mechanisms with protein targets. nih.gov

Conformational Analysis

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov These models use calculated molecular descriptors (representing physicochemical properties like steric, electronic, and hydrophobic characteristics) to predict the activity of new, untested compounds.

QSAR studies have been effectively performed on various classes of thiazole derivatives to guide the design of new compounds with enhanced potency. nih.govnih.gov For a series of compounds including this compound, a QSAR model could be developed to identify the key structural features of the thiazole scaffold that are critical for a specific biological effect. This approach is a cornerstone of modern drug design, enabling a more rational and efficient search for lead compounds. nih.gov

Table of Mentioned Chemical Compounds

Compound Name
This compound
5-Acetyl-2,4-dimethylthiazole
2,4-Dimethylthiazole-5-carbaldehyde
2,4-Dimethylthiazole (B1360104)
5-Ethyl-2,4-dimethylthiazole
Thiazole
Cysteine
Erlotinib
Pateamine A

Prediction of Reactivity Descriptors

Computational chemistry provides powerful tools for predicting the reactivity of molecules through the calculation of various electronic properties known as reactivity descriptors. These descriptors are derived from theoretical models, most notably Density Functional Theory (DFT), and offer insights into the kinetic and thermodynamic stability of a compound, as well as its propensity to participate in chemical reactions. While specific computational studies on this compound are not extensively available in public literature, the established principles of theoretical chemistry and data from related thiazole derivatives allow for a detailed projection of how such an analysis would be conducted and the nature of the expected findings.

Detailed research into the electronic and structural properties of various thiazole derivatives consistently employs quantum chemical calculations to understand their reactivity. nih.govresearchgate.netfabad.org.tr Methodologies such as DFT are utilized to determine the optimized molecular geometry and to calculate key electronic parameters. nih.gov These calculations are fundamental to predicting the behavior of a molecule in a chemical environment.

A central aspect of this analysis involves the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more reactive and easily polarizable. For instance, studies on other thiazole-containing systems have shown that modifications to substituent groups can significantly alter the HOMO-LUMO gap and thus the molecule's reactivity. nih.gov

Global reactivity descriptors are calculated from the HOMO and LUMO energy values. These descriptors quantify various aspects of a molecule's reactivity. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge. It is calculated as ω = χ² / (2η).

These descriptors provide a quantitative framework for comparing the reactivity of different molecules and for predicting their behavior in various chemical reactions. For example, a molecule with a high electrophilicity index is considered a strong electrophile.

While specific calculated values for this compound are not present in the surveyed literature, a hypothetical set of data is presented below to illustrate the typical output of such a computational study. The values are representative of what might be expected for a substituted thiazole derivative based on studies of analogous compounds.

Table 1: Hypothetical Predicted Reactivity Descriptors for this compound (Note: The following data is for illustrative purposes only and is not derived from experimental or published computational results for this specific compound.)

DescriptorSymbolFormulaHypothetical Value (eV)
HOMO EnergyEHOMO--6.50
LUMO EnergyELUMO--1.50
HOMO-LUMO GapΔEELUMO - EHOMO5.00
Ionization PotentialI-EHOMO6.50
Electron AffinityA-ELUMO1.50
Electronegativityχ(I+A)/24.00
Chemical Hardnessη(I-A)/22.50
Chemical SoftnessS1/η0.40
Electrophilicity Indexωχ²/2η3.20

Biological and Pharmacological Research on 5 Ethynyl 2,4 Dimethylthiazole and Its Thiazole Analogs

Antimicrobial and Antifungal Activities

Thiazole (B1198619) derivatives are recognized for their significant antimicrobial and antifungal properties, attributed to the presence of the toxophoric S-C=N unit. nih.gov The lipophilic nature of the thiazole ring enhances its ability to permeate bacterial cell membranes, leading to the disruption of cellular processes and eventual cell death. semanticscholar.org

Numerous studies have demonstrated the in vitro efficacy of thiazole analogs against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria.

A study on a series of 2,4-disubstituted 1,3-thiazole derivatives highlighted their antibacterial properties. semanticscholar.org For instance, certain analogs with nitro groups on the phenyl substituents showed activity against Bacillus subtilis and Escherichia coli. semanticscholar.org Another investigation into thiazole-based Schiff base compounds revealed notable activity against Staphylococcus aureus and E. coli. researchgate.net

In a study of newly synthesized heteroaryl (aryl) thiazole derivatives, moderate antibacterial activity was observed against a panel of six bacteria. One compound, in particular, demonstrated significant efficacy with Minimum Inhibitory Concentrations (MIC) ranging from 0.23 to 0.70 mg/mL and Minimum Bactericidal Concentrations (MBC) from 0.47 to 0.94 mg/mL. oncotarget.com Furthermore, some of these compounds showed higher potential than the reference drug ampicillin (B1664943) against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and E. coli. oncotarget.com

Coumarin-based thiazole derivatives have also been investigated. A thiazole derivative with a 5-phenyl azo group was highly active against two Gram-positive bacteria and showed comparable activity to Ciprofloxacin against Enterobacter cloacae. pharmascholars.com Another compound with a phenyl hydrazo group at the 5-position of the thiazole nucleus showed promising effects against E. coli and was moderately active against Bacillus pumilus. pharmascholars.com

Table 1: In vitro Antibacterial Activity of Selected Thiazole Analogs

Compound/AnalogBacterial Strain(s)Activity/MIC/MBCReference
2,4-disubstituted 1,3-thiazole derivativesBacillus subtilis, Escherichia coliActive semanticscholar.org
Thiazole-based Schiff base compoundsStaphylococcus aureus, E. coliActive at 200 g/mL researchgate.net
Heteroaryl (aryl) thiazole derivative (Compound 3)Panel of six bacteriaMIC: 0.23–0.70 mg/mL, MBC: 0.47–0.94 mg/mL oncotarget.com
Coumarin-based thiazole (5-phenyl azo group)Gram-positive bacteria, Enterobacter cloacaeHighly active, comparable to Ciprofloxacin pharmascholars.com
Coumarin-based thiazole (phenyl hydrazo group)Escherichia coli, Bacillus pumilusPromising and moderate activity pharmascholars.com

This table is for illustrative purposes and represents a selection of findings.

The antifungal potential of thiazole derivatives has been extensively studied, with many compounds showing efficacy against various fungal pathogens, including Candida species.

For example, certain phenyl-thiazole analogs have been reported to possess efficient antifungal activity. mdpi.com In one study, a series of novel piperidinyl thiazole analogs were evaluated against oomycete fungal pathogens like Phytophthora infestans, Plasmopara viticola, and Pseudoperonospora cubensis, demonstrating excellent in vitro and in vivo activity at very low concentrations. researchgate.net

Another study focused on thiazole derivatives containing a cyclopropane (B1198618) system, which showed very high activity against Candida spp., with some compounds being more potent than the standard antifungal drug nystatin (B1677061) (MIC = 0.015–7.81 µg/mL). nih.gov The most active of these derivatives exhibited MIC values ranging from 0.008 to 0.98 µg/mL. nih.gov

Newly synthesized heteroaryl (aryl) thiazole derivatives also displayed better antifungal than antibacterial activity, with MICs in the range of 0.06–0.47 mg/mL and Minimum Fungicidal Concentrations (MFC) of 0.11–0.94 mg/mL. oncotarget.com Some of these compounds showed excellent activity against Trichoderma viride, being almost fourfold more effective than bifonazole (B1667052) and 29 times more effective than ketoconazole. oncotarget.com

Table 2: In vitro Antifungal Activity of Selected Thiazole Analogs

Compound/AnalogFungal Strain(s)Activity/MIC/MFCReference
Phenyl-thiazole analogsGeneral antifungal activityEfficient mdpi.com
Piperidinyl thiazole analogsP. infestans, P. viticola, P. cubensisExcellent at low concentrations researchgate.net
Thiazole derivatives with cyclopropaneCandida spp.MIC: 0.008–0.98 µg/mL nih.gov
Heteroaryl (aryl) thiazole derivativesTrichoderma virideMIC: 0.08 mg/mL, MFC: 0.11 mg/mL oncotarget.com

This table is for illustrative purposes and represents a selection of findings.

The antimicrobial and antifungal effects of thiazole derivatives are mediated through various mechanisms. The lipophilic nature of the thiazole ring facilitates its penetration into microbial cell membranes, leading to leakage of cytoplasmic contents and disruption of cell physiology, ultimately causing apoptosis. semanticscholar.org

Some thiazole analogs are known to inhibit specific enzymes essential for microbial survival. For instance, molecular docking studies have suggested that some thiazole derivatives may exert their antibacterial effects by inhibiting the E. coli MurB enzyme. oncotarget.com Their antifungal activity is thought to be due to the inhibition of 14α-lanosterol demethylase, a key enzyme in fungal cell membrane biosynthesis. oncotarget.comoncotarget.com

In vitro Efficacy Studies against Fungal Strains

Anticancer and Cytotoxic Activities

Thiazole-containing compounds have demonstrated a broad range of anticancer and cytotoxic activities against various cancer cell lines. fabad.org.trenamine.netmdpi.com

A multitude of studies have reported the cytotoxic effects of thiazole analogs on different cancer cell lines.

For instance, a series of arylidene-hydrazinyl-thiazoles were evaluated for their cytotoxicity against human breast (BT-474 and MCF-7), pancreatic (BxPC-3), leukemia (MOLT-4), and lung (A-549) cancer cell lines. researchgate.net Several of these compounds showed significant cytotoxicity, with IC₅₀ values as low as 1.69 to 2.2 μM against the tested cell lines. researchgate.net

Another thiazole analog, 5-acetyl-4-methyl-2-(3-pyridyl)thiazole, exhibited considerable cytotoxicity against hepatocellular carcinoma (HEPG2), colorectal cancer (HCT116), and breast adenocarcinoma (MCF-7) cell lines, with a pronounced effect on HEPG2 (IC₅₀ = 23.8 µg/ml). nih.gov

Novel 1,3-thiazole derivatives have also shown potent antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231). One compound, in particular, exhibited IC₅₀ values of 5.73 µM and 12.15 µM against MCF-7 and MDA-MB-231 cells, respectively. mdpi.com

Table 3: In vitro Cytotoxicity of Selected Thiazole Analogs

Compound/AnalogCancer Cell Line(s)IC₅₀ ValueReference
Arylidene-hydrazinyl-thiazolesBxPC-3, MOLT-4, MCF-7, BT-474, A-5491.69 - 2.2 μM researchgate.net
5-acetyl-4-methyl-2-(3-pyridyl)thiazoleHEPG223.8 µg/ml nih.gov
Novel 1,3-thiazole derivativeMCF-7, MDA-MB-2315.73 µM, 12.15 µM mdpi.com
Thiazole derivative 4dMDA-MB-2311.21 μM

This table is for illustrative purposes and represents a selection of findings.

The anticancer activity of many thiazole derivatives is linked to their ability to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells.

Several arylidene-hydrazinyl-thiazole compounds were found to be potent inducers of apoptosis, as evidenced by increased caspase-3/7 activity and modulation of Bcl-2 and Bax gene expression. researchgate.net These compounds also caused cell cycle arrest at the G2/M phase by inhibiting tubulin polymerization. researchgate.net

A thiazole derivative, compound 4d, was shown to induce apoptosis in MDA-MB-231 breast cancer cells by increasing the percentage of cells in the pre-G1 phase of the cell cycle. This compound also caused cell cycle arrest at the G1 and G2/M phases. Similarly, another thiazole derivative was found to induce apoptosis in HL60 and MCF-7 cells, with one compound causing 91% DNA fragmentation in HL60 cells.

The mechanism of apoptosis induction by some thiazole analogs involves the inhibition of key signaling pathways. For example, certain 1,3-thiazole derivatives induce apoptosis in MCF-7 cells by inhibiting the vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com Other thiazole analogs have been shown to elevate caspase-3/9 levels, leading to cancer cell death.

Target Identification and Molecular Mechanisms (e.g., Enzyme Inhibition)

The thiazole scaffold is a recurring motif in medicinal chemistry, recognized for its role in a variety of biological activities. scholaris.caresearchgate.net Thiazole-containing compounds have been investigated for their inhibitory effects on several enzymes, which is a key mechanism behind their therapeutic potential. researchgate.net

One area of significant research is the development of thiazole derivatives as enzyme inhibitors for various diseases. For instance, a series of 2-(substituted benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid derivatives have been designed and synthesized as analogs of febuxostat, a known xanthine (B1682287) oxidase inhibitor. In this study, a methylene (B1212753) amine spacer was introduced between the phenyl and thiazole rings to potentially enhance hydrogen bonding within the active site of the xanthine oxidase enzyme. Several of these compounds demonstrated potent in vitro inhibition of xanthine oxidase, with IC50 values in the low micromolar range.

In the context of viral diseases, novel thiazole derivatives have been identified as inhibitors of flavivirus proteases, specifically targeting the NS2B-NS3 protease of Dengue (DENV) and Japanese encephalitis (JEV) viruses. nih.gov Two compounds, in particular, exhibited significant inhibition of DENV protease activity through an uncompetitive mode of inhibition. nih.gov Their mechanism involves hindering viral polyprotein processing and subsequent viral RNA replication. nih.gov

Furthermore, thiazole-containing compounds have been explored as inhibitors of other enzymes implicated in inflammatory processes. A series of 5-methylthiazole-thiazolidinone conjugates were evaluated for their anti-inflammatory activity and found to be selective inhibitors of cyclooxygenase-1 (COX-1). mdpi.com The inhibitory effect was found to be superior to the reference drug naproxen. mdpi.com Docking studies suggested that the residue Arg120 in the COX-1 active site is crucial for the activity of these compounds. mdpi.com Similarly, (methoxyalkyl)thiazoles have been identified as potent and selective 5-lipoxygenase (5-LPO) inhibitors. acs.org

The versatility of the thiazole ring allows for its incorporation into various molecular structures to target specific enzymes. researchgate.net This has led to the development of thiazole-containing peptidomimetics that can act as enzyme inhibitors. researchgate.net The planar nature of the thiazole heterocycle, along with its hydrogen bond accepting nitrogen and sulfur atom, influences molecular conformation and facilitates interactions with protein active sites. researchgate.net

Antiviral Activities

The thiazole nucleus is a prominent scaffold in the development of antiviral agents, with numerous derivatives showing a broad spectrum of activity against various viruses. researchgate.net

Research has demonstrated the broad-spectrum antiviral capabilities of thiazole-containing compounds. scholaris.ca For example, 5-Ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR), a related imidazole (B134444) analog, has shown potent activity against a wide range of viruses, including poxviruses, togaviruses, arenaviruses, reoviruses, orthomyxoviruses, and paramyxoviruses. nih.gov Its antiviral potency is reported to be 10- to 100-fold greater than that of ribavirin. nih.gov

Similarly, various thiazole derivatives have been synthesized and evaluated for their antiviral efficacy. A study on novel aminothiazole derivatives identified a compound with a 4-trifluoromethylphenyl substituent that exhibited significant antiviral activity against the PR8 influenza A strain, comparable to oseltamivir (B103847) and amantadine. nih.gov Another study highlighted a thiazole-benzimidazole hybrid that displayed potent broad-spectrum antiviral activity against HIV-1, HCV, and H1N1. arabjchem.org

The potential of thiazole derivatives as broad-spectrum antiviral agents is further supported by the discovery of compounds effective against flaviviruses like Dengue (DENV) and Japanese encephalitis (JEV) viruses. nih.gov The inhibitory action of these compounds on viral replication suggests their potential as therapeutic agents against multiple flaviviruses. nih.gov

The antiviral mechanisms of thiazole derivatives are diverse and often target specific viral or host cell components. For flaviviruses, certain thiazole compounds act as inhibitors of the NS2B-NS3 protease, a crucial enzyme for viral replication. nih.gov By targeting this protease, the compounds block the processing of the viral polyprotein, which in turn inhibits viral RNA synthesis and the production of new viral particles. nih.gov Time-of-addition experiments have shown that these compounds are effective even when added at later stages of the viral life cycle, confirming their role in inhibiting protease activity. nih.gov

In the case of other viruses, the mechanism can involve the inhibition of viral enzymes like reverse transcriptase, as seen with some anti-HIV thiazole derivatives. arabjchem.org The thiazole-benzimidazole hybrid mentioned earlier exerts its broad-spectrum antiviral effect by inhibiting HIV-1 reverse transcriptase, HCV NS3/4A, and H1N1 neuraminidase. arabjchem.org

For the imidazole analog EICAR, its broad-spectrum antiviral activity is attributed to its ability to interfere with viral replication processes. nih.gov While the precise, comprehensive mechanism across all susceptible viruses is complex, it is known to inhibit viral RNA synthesis and is cytostatic for rapidly dividing cells. nih.govasm.org

Investigation of Broad-Spectrum Antiviral Potential

Other Potential Therapeutic Applications

The pharmacological investigation of thiazole derivatives extends beyond antiviral and enzyme-inhibitory activities, with research exploring their potential in treating protozoal infections and inflammatory conditions. mdpi.comfabad.org.tr

Thiazole-containing compounds have been identified as having significant antiprotozoal properties. mdpi.comresearchgate.net A series of 2-(5-nitro-2-thienyl)thiazoles were synthesized and evaluated for their activity against trypanosomes. nih.gov One of the derivatives, 4-morpholinomethyl-2-(5-nitro-2-thienyl)thiazole, demonstrated moderate activity against Trypanosoma cruzi and Trypanosoma rhodesiense in mice. nih.gov This led to the development of related thiazole-4-carboxaldehyde (B1332969) hydrazones, some of which were effective in curing murine infections caused by these parasites. nih.gov

Further research has highlighted other thiazole derivatives with antimalarial activity. Bisthiazole derivatives containing a pyrazole (B372694) moiety have shown excellent activity against Plasmodium falciparum. mdpi.com Specifically, compounds with 4-fluoro and 2,6-dichloro substitutions were particularly potent. mdpi.com

The anti-inflammatory potential of thiazole derivatives is another active area of research. fabad.org.trnih.gov A study on 5-methylthiazole-thiazolidinone conjugates revealed that these compounds exhibit moderate to good anti-inflammatory activity in a carrageenan-induced mouse paw edema model. mdpi.com Several of these compounds showed protection against edema, with some being more potent than the reference drug indomethacin. mdpi.com The mechanism for this anti-inflammatory effect was identified as the selective inhibition of COX-1. mdpi.com

Other studies have also reported the anti-inflammatory properties of various thiazole derivatives, further underscoring the therapeutic potential of this class of compounds in managing inflammatory conditions. nih.govresearchgate.net

Antidiabetic Studies

The thiazole scaffold is a cornerstone in the development of various therapeutic agents, including those for managing diabetes mellitus. fabad.org.trsciencescholar.us Thiazole derivatives have demonstrated a wide array of biological activities, and their potential as antidiabetic agents is an area of significant research. fabad.org.tr While specific antidiabetic studies on 5-Ethynyl-2,4-dimethylthiazole are not extensively documented in publicly available literature, the broader class of thiazole-containing compounds, particularly thiazolidinediones (TZDs), has been thoroughly investigated. nih.govasianpubs.org

Thiazolidinediones, such as Rosiglitazone and Pioglitazone, are well-known FDA-approved drugs for treating type 2 diabetes. nih.gov Their primary mechanism of action involves acting as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), which leads to increased insulin (B600854) sensitivity in adipose tissue, skeletal muscle, and the liver. nih.govasianpubs.org

Beyond the established TZD class, newer thiazole derivatives are being explored for their potential to manage hyperglycemia through different mechanisms. These include the inhibition of key carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase. nih.gov By inhibiting these enzymes, the rate of digestion and absorption of carbohydrates is slowed, leading to a reduction in postprandial blood glucose levels. For instance, various newly synthesized thiazole and thiazolidinedione derivatives have been evaluated for their ability to inhibit these enzymes, with some showing promising results. nih.govnih.govnih.gov

Research into novel thiazolyl-2,4-thiazolidinediones has identified compounds with significant insulinotropic effects in cell-based assays, indicating their potential to stimulate insulin secretion. nih.gov The antidiabetic activity of these analogs underscores the therapeutic potential of the thiazole nucleus. The table below summarizes the in vitro antidiabetic activity of several thiazole analogs, highlighting the diverse approaches being used to leverage this versatile scaffold.

Table 1: In Vitro Antidiabetic Activity of Selected Thiazole Analogs

Compound ClassSpecific AnalogTarget/AssayActivity (IC₅₀ / % Inhibition)Reference
Thiazolyl-2,4-thiazolidinedioneCompound IfInsulinotropic Activity (INS-1 cells)Significant insulinotropic effect nih.gov
Thiazolyl-2,4-thiazolidinedioneCompound IIaInsulinotropic Activity (INS-1 cells)Significant insulinotropic effect nih.gov
Imidazolyl-methyl-2,4-thiazolidinedioneCompound 9eGlucose Consumption (HepG2 cells)Significant glucose-lowering effect nih.gov
Imidazolyl-methyl-2,4-thiazolidinedioneCompound 9bIn vivo antihyperglycemic activityLowered blood glucose effectively nih.gov
Phosphate-appended 2,4-thiazolidinedionesCompound 6jα-amylase inhibition44.3% inhibition at 50 mg/ml nih.gov
Phosphate-appended 2,4-thiazolidinedionesCompound 6aα-amylase inhibition43.9% inhibition at 50 mg/ml nih.gov

Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Studies

Impact of Ethynyl (B1212043) Group on Biological Activity

The ethynyl group (–C≡CH) is a small, linear, and rigid functional group that has become an increasingly important structural motif in medicinal chemistry. Its unique electronic properties and geometry allow it to serve multiple roles in molecular design, acting as a pharmacophore, a rigid linker, or a bioisosteric replacement for other chemical groups. The introduction of an ethynyl group can significantly influence a compound's biological activity, metabolic stability, and binding affinity. researchgate.net

In the context of thiazole derivatives, the ethynyl group has been incorporated to explore its effect on various pharmacological activities. For example, a series of ethynylthiazoles synthesized via the Sonogashira cross-coupling reaction were evaluated for anti-inflammatory activity, with several compounds demonstrating significant effects in vivo and inhibitory activity against soybean lipoxygenase. researchgate.net This suggests that the ethynyl moiety can contribute favorably to interactions with biological targets. Other research has noted that ethynyl thiazole analogs can act as glutamate (B1630785) receptor antagonists, highlighting the group's versatility in modulating different biological pathways. sciencescholar.us

The ethynyl group's impact on biological activity can be attributed to several factors:

Rigidity and Linearity: Its rod-like shape can provide a rigid scaffold or linker, orienting other functional groups in a precise manner to optimize interactions within a binding site.

Electronic Nature: The sp-hybridized carbons of the ethynyl group are more electronegative than sp2 or sp3 carbons. The terminal hydrogen is weakly acidic and can act as a hydrogen bond donor.

π-System: The triple bond provides a region of high electron density, allowing for potential π-π stacking or other non-covalent interactions with aromatic residues in a protein's active site.

While direct studies on the ethynyl group's role in the antidiabetic activity of thiazoles are limited, its incorporation into other classes of drugs demonstrates its potential to enhance potency and selectivity.

Table 2: Examples of Biological Activities of Ethynyl-Containing Compounds

Compound ClassSpecific ActivityRole of Ethynyl GroupReference
EthynylthiazolesAnti-inflammatory, Lipoxygenase inhibitionContributes to target binding and in vivo activity researchgate.net
Ethynyl Thiazole AnalogsGlutamate receptor antagonismModulation of CNS receptors sciencescholar.us
(E)-2-(1-(2-(4-(cyclopropyl ethynyl)phenyl)-4-Methyl thiazole-5-yl)ethylidene)hydrazinecarboximidamideAntitubercular activityPart of the core structure showing activity fabad.org.tr

Identification of Pharmacophores and Key Structural Features

A pharmacophore is an abstract representation of the key molecular features necessary for a specific biological activity. For antidiabetic agents based on the thiazole scaffold, several pharmacophore models have been proposed based on structure-activity relationship (SAR) studies of active analogs. nih.gov Generally, these models highlight the importance of the heterocyclic core, specific substitution patterns, and the spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic regions.

For a molecule like This compound , the key structural features that likely contribute to its potential biological activity can be dissected as follows:

2,4-Dimethylthiazole (B1360104) Core: The thiazole ring is a privileged scaffold in medicinal chemistry, known to interact with a wide range of biological targets. fabad.org.trmdpi.com The nitrogen and sulfur atoms can act as hydrogen bond acceptors, while the aromatic system can engage in π-stacking interactions. The methyl groups at positions 2 and 4 are important for several reasons:

They increase the lipophilicity of the molecule, which can influence its absorption, distribution, and ability to cross cell membranes.

They provide steric bulk, which can dictate the molecule's orientation within a binding pocket and enhance selectivity for a specific target.

They can fill small hydrophobic pockets within the active site of an enzyme or receptor, contributing to binding affinity.

5-Ethynyl Group: The substituent at the C5 position of the thiazole ring is critical for modulating activity. The ethynyl group at this position introduces several key features:

Hydrogen Bond Donor: The terminal alkyne proton is weakly acidic and can function as a hydrogen bond donor, forming specific interactions with amino acid residues like serine or the backbone carbonyls of a protein.

Linear Rigidity: Its linear and rigid nature acts as a directional vector, potentially probing deep, narrow channels within a binding site that may not be accessible to bulkier groups.

π-Interactions: The triple bond's electron cloud can interact with aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan.

A hypothetical pharmacophore for this class of compounds would likely include the thiazole ring as a central scaffold, hydrophobic features corresponding to the methyl groups, and a directional hydrogen bond donor feature from the ethynyl group.

Bioisosteric Replacements and Their Effects on Efficacy and Selectivity

Bioisosterism, the replacement of a functional group within a molecule with another group that retains similar physical or chemical properties, is a fundamental strategy in drug design. dergipark.org.tr This approach is used to enhance potency, improve selectivity, alter pharmacokinetic properties, or reduce toxicity.

In the structure of this compound, several bioisosteric replacements could be considered to probe the SAR and optimize its properties.

Thiazole Ring: The thiazole ring itself can be considered a bioisostere of other five-membered heterocycles like imidazole, oxazole, or thiophene. In many antifungal drugs, for instance, the thiazole ring is used as a bioisostere for an imidazole ring. dergipark.org.tr Swapping the thiazole core could significantly impact the electronic distribution and hydrogen bonding capacity of the molecule, leading to altered efficacy and target selectivity.

Ethynyl Group: The ethynyl group is a versatile non-classical bioisostere. It is well-documented as a replacement for halogens, particularly iodine and chlorine. The molecular electrostatic potential of phenylacetylene (B144264) is remarkably similar to that of halobenzenes, with a region of positive charge (a σ-hole) at the tip of the bond. This allows the ethynyl group to mimic halogen bonds, which are important interactions in many ligand-protein complexes. Furthermore, the ethynyl group can be a bioisostere for other small functionalities like a cyano group or even a phenyl ring, due to its ability to engage in similar π-system interactions. Replacing the ethynyl group with a halogen (e.g., iodo or bromo), a cyano group, or a small alkyl group would provide valuable insight into the specific type of interaction required at the C5 position for biological activity. For example, if a hydrogen bond is crucial, replacing the ethynyl with a non-hydrogen bonding group would likely diminish activity.

Table 3: General Principles of Bioisosteric Replacements and Their Potential Effects

Original Group (in lead compound)Bioisosteric ReplacementPotential Effect on Properties
Ethynyl (–C≡CH)Iodo (–I) or Bromo (–Br)Can mimic halogen bonding; may alter lipophilicity and metabolic stability.
Ethynyl (–C≡CH)Cyano (–C≡N)Similar linear geometry; acts as a hydrogen bond acceptor instead of a donor.
Methyl (–CH₃)Trifluoromethyl (–CF₃)Increases lipophilicity and can act as a weak hydrogen bond acceptor; often improves metabolic stability.
Methyl (–CH₃)Amino (–NH₂) or Hydroxyl (–OH)Introduces hydrogen bonding capability; decreases lipophilicity.
Thiazole RingImidazole or Oxazole RingAlters hydrogen bonding patterns and electronic properties, potentially changing target selectivity. dergipark.org.tr

Applications in Materials Science Research for Ethynylthiazole Derivatives

Photochromic Materials Development

Thiazole (B1198619) derivatives have been incorporated into photochromic materials, which can reversibly change their color upon exposure to light. rsc.orgchim.it These materials have potential applications in optical data storage and molecular switches. chim.it Diarylethenes containing a thiazole unit have shown good reversible photochromic behavior in both solution and polymer films. sci-hub.se The low aromatic stabilization energy of the thiazole ring is believed to contribute to these desirable photochromic properties. sci-hub.se Thiazolothiazole-embedded polymers, in particular, exhibit strong and reversible changes in their optical properties in the infrared region, making them suitable for tunable infrared metasurfaces. mdpi.comarxiv.org

Conductive Polymers and Organic Electronics

Thiazole-based polymers have been explored for their electrical conductivity and potential use in electronic devices such as organic light-emitting diodes (OLEDs). numberanalytics.com The incorporation of thiazole units into polymer backbones can influence their electronic properties. For instance, inserting thiazole units into polythiophene derivatives can planarize the polymer backbone and enhance electron mobility, leading to improved thermoelectric performance. acs.org Thiophene and thiazole moieties have been combined to create donor-acceptor systems in conjugated polymers, which can lower the band gap and stimulate intrachain charge transfer, properties that are beneficial for various organic electronic applications. expresspolymlett.com

Functional Materials for Optical Memory Storage

The photochromic properties of thiazole derivatives make them promising candidates for optical memory storage applications. google.comuminho.pt The ability of these materials to exist in two stable, interconvertible states allows for the writing and erasing of data using light. sci-hub.se Diarylethene derivatives containing a thiazole unit have been successfully used as a recording medium for rewritable optical data storage, demonstrating clear contrast and no cross-talk between recorded marks. sci-hub.se

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes

While the Hantzsch thiazole (B1198619) synthesis remains a fundamental method for creating the core thiazole ring structure by reacting haloketones with thioamides, the pursuit of more efficient, sustainable, and versatile synthetic strategies for 5-ethynyl-2,4-dimethylthiazole and its derivatives is a critical area of future research. alchempharmtech.com Innovations in synthetic methodology could focus on several key areas:

Green Chemistry Approaches: Developing syntheses that utilize greener solvents, reduce energy consumption, and minimize waste generation will be crucial. This could involve exploring microwave-assisted organic synthesis (MAOS) or flow chemistry techniques to enhance reaction efficiency and reduce environmental impact.

Catalytic Methods: Investigating novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, could provide more economical and environmentally friendly alternatives to traditional methods. For instance, gold-catalyzed thiazole formation has been explored for similar structures and could be adapted. wgtn.ac.nz

One-Pot Syntheses: Designing multi-component reactions where the thiazole ring is functionalized with the ethynyl (B1212043) group in a single synthetic operation would significantly streamline the manufacturing process, making the compound more accessible for further research and application.

A comparative table of potential synthetic approaches is presented below:

Synthetic ApproachPotential AdvantagesKey Research Focus
Greener Hantzsch Synthesis Reduced environmental impact, improved safety profile.Use of biodegradable solvents, lower reaction temperatures.
Catalytic C-H Ethynylation High atom economy, direct functionalization.Development of selective and robust catalysts.
Multi-component Reactions Increased efficiency, reduced purification steps.Design of novel reaction cascades.
Flow Chemistry Precise reaction control, enhanced safety, scalability.Optimization of reactor design and reaction conditions.

Discovery of Undiscovered Biological Activities

Thiazole-containing compounds are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. researchgate.netfabad.org.tr While this compound has been noted for its potential antimicrobial and antifungal properties, a comprehensive screening of its biological activity is far from complete. lookchem.com Future research should systematically explore its potential in various therapeutic areas:

Expanded Antimicrobial Screening: Testing against a broader panel of multidrug-resistant bacteria and pathogenic fungi is warranted.

Antiviral Potential: Given that some thiazole derivatives show antiviral activity, screening against a range of viruses is a logical next step. asm.org

Anticancer Activity: The cytotoxicity of the compound against various cancer cell lines should be investigated, a common property among thiazole derivatives.

Enzyme Inhibition: The ethynyl group can act as a reactive handle, potentially enabling the compound to serve as an irreversible inhibitor of specific enzymes, a strategy employed in drug design.

A table summarizing potential biological activities for investigation is provided below:

Biological ActivityRationalePotential Research Direction
Antibacterial Thiazole core is a known pharmacophore.Screening against ESKAPE pathogens.
Antifungal Known activity of some thiazole derivatives.Testing against Candida auris and other resistant fungi.
Antiviral Precedent from other thiazole-based compounds.Screening against RNA and DNA viruses.
Anticancer Common activity for heterocyclic compounds.Cytotoxicity assays against various cancer cell lines.
Enzyme Inhibition Reactive ethynyl group.Screening against key enzymes in disease pathways.

Development of Advanced Therapeutic Agents

Should promising biological activities be identified, the development of this compound into an advanced therapeutic agent would be the subsequent goal. This involves leveraging its structure for the design of more potent and selective drug candidates. The ethynyl group is particularly valuable in this context as it can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to link the thiazole core to other molecular fragments. chemscene.com

This modular approach allows for the rapid synthesis of a library of derivatives to explore structure-activity relationships (SAR). For example, attaching the thiazole moiety to other pharmacophores or targeting ligands could lead to the development of:

Dual-action drugs: Combining the antimicrobial properties of the thiazole with another therapeutic modality.

Targeted therapies: Conjugating the molecule to a ligand that directs it to specific cells or tissues, thereby enhancing efficacy and reducing off-target effects.

Prodrugs: Modifying the compound to improve its pharmacokinetic properties, such as solubility or metabolic stability.

Investigation of New Material Applications

The unique electronic and structural features of this compound suggest its potential utility in materials science. lookchem.com The rigid, conjugated system of the thiazole ring combined with the reactive ethynyl group makes it an attractive building block for the synthesis of novel organic materials. acs.org Future research in this area could focus on:

Conducting Polymers: Polymerization of the ethynyl group could lead to the formation of conjugated polymers with interesting electronic and optical properties, potentially applicable in organic electronics such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Functional Coatings: The ability of the ethynyl group to undergo surface-grafting reactions could be exploited to create functional coatings with antimicrobial or other desirable properties.

Photochromic Materials: Incorporation of the thiazole moiety into larger molecular frameworks, such as dithienylethenes, has been shown to yield materials with photochromic properties, which are of interest for applications in optical data storage and molecular switches. acs.org

Integration of Computational and Experimental Methodologies

To accelerate the discovery and development process, a synergistic approach that integrates computational modeling with experimental validation is essential. thieme-connect.de Computational methods can provide valuable insights into the properties and potential applications of this compound, guiding experimental efforts and reducing the need for extensive trial-and-error.

Key areas for the application of computational tools include:

Predicting Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives based on their chemical structure.

Molecular Docking: Simulating the interaction of the compound with biological targets, such as enzymes or receptors, can help to elucidate its mechanism of action and guide the design of more potent inhibitors.

Calculating Material Properties: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the electronic and optical properties of polymers and other materials derived from this compound.

A table of relevant computational parameters is presented below:

Computational ParameterRelevance
Topological Polar Surface Area (TPSA) Predicts drug transport properties. chemscene.com
LogP Indicates lipophilicity and membrane permeability. chemscene.com
Hydrogen Bond Donors/Acceptors Important for molecular recognition and binding. chemscene.com
HOMO-LUMO Gap Relates to electronic excitability and reactivity.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, materials science, and beyond.

Q & A

Q. Key Data from Literature :

Reaction TypeSolventCatalystYield (%)Purity (%)Source
CyclizationEthanolLiCl8598
Alkyne FunctionalizationDMFCuI7895

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.5–3.0 ppm (methyl groups) and δ 6.5–7.5 ppm (ethynyl protons) confirm substitution patterns .
    • ¹³C NMR : Signals near 120–130 ppm indicate sp² carbons in the thiazole ring, while 70–80 ppm corresponds to ethynyl carbons .
  • IR Spectroscopy : Absorbances at 2100–2250 cm⁻¹ (C≡C stretch) and 1600–1650 cm⁻¹ (C=N stretch) validate functional groups .
  • Mass Spectrometry (MS) : Molecular ion peaks matching the theoretical mass (e.g., m/z 153 for C₇H₇NS) confirm molecular weight .
  • Elemental Analysis : Agreement between calculated and observed C/H/N/S content (±0.3%) ensures purity .

Advanced: How can computational methods predict the biological activity of this compound derivatives?

Answer:
In-silico strategies include:

  • Molecular Docking : Simulations (e.g., AutoDock Vina) model interactions with target proteins (e.g., enzymes, receptors). For example, thiazole-triazole hybrids showed strong binding to α-glucosidase (binding energy < −8 kcal/mol) .
  • QSAR Modeling : Quantitative structure-activity relationships correlate substituent effects (e.g., electron-withdrawing groups on the thiazole ring) with antibacterial IC₅₀ values .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP < 3 for optimal bioavailability) .

Case Study : Derivatives with para-substituted aryl groups (e.g., 4-fluorophenyl) exhibited enhanced antibacterial activity due to improved membrane penetration, validated by both docking and experimental MIC assays .

Advanced: How to resolve contradictions in reported antibacterial efficacy of thiazole derivatives?

Answer:
Discrepancies often arise from structural variability or assay conditions :

  • Structural Factors : Minor substitutions (e.g., methyl vs. methoxy groups) alter steric hindrance or electronic effects. For example, 4-methylphenyl derivatives in showed higher activity than 4-methoxyphenyl analogs due to reduced polarity.
  • Assay Protocols : Standardize MIC testing using CLSI guidelines. Discrepancies in vs. were resolved by cross-testing compounds against identical bacterial strains (e.g., S. aureus ATCC 25923).
  • Synergistic Effects : Combine with β-lactam antibiotics to overcome resistance mechanisms (e.g., efflux pumps) .

Advanced: What strategies mitigate side reactions during functionalization of the ethynyl group in this compound?

Answer:
The ethynyl group is prone to oxidation or polymerization. Mitigation strategies include:

  • Protecting Groups : Use trimethylsilyl (TMS) groups to shield the alkyne during harsh reactions (e.g., nitrations), followed by deprotection with TBAF .
  • Catalytic Control : Copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC) minimize side products via regioselective 1,4-triazole formation .
  • Low-Temperature Reactions : Perform Sonogashira couplings at 0–25°C to prevent alkyne dimerization .

Advanced: How to design derivatives to enhance target specificity in neurological studies?

Answer:
To improve blood-brain barrier (BBB) penetration and receptor specificity :

  • Lipophilicity Optimization : LogP values of 2–3 (calculated via ChemAxon) balance solubility and membrane permeability .
  • Structural Mimicry : Introduce motifs resembling neurotransmitters (e.g., dopamine’s catechol ring) while retaining the thiazole core.
  • In-Vitro Models : Use EdU-based proliferation assays (as in ) to screen for neuroactive effects. For example, ethyl 2-nitrobenzoylacetate derivatives showed dose-dependent inhibition of astrocyte proliferation via STAT3 modulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.